3,4-Dichloro-5-(trifluoromethyl)benzamide
Description
Properties
IUPAC Name |
3,4-dichloro-5-(trifluoromethyl)benzamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H4Cl2F3NO/c9-5-2-3(7(14)15)1-4(6(5)10)8(11,12)13/h1-2H,(H2,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NINFOLCHSMPYQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=C(C(=C1C(F)(F)F)Cl)Cl)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H4Cl2F3NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Method Overview:
- Starting Material: Benzamide derivatives with reactive positions suitable for chlorination and trifluoromethylation.
- Key Reactions:
- Chlorination at the 3 and 4 positions of the aromatic ring.
- Introduction of the trifluoromethyl group at the 5-position via electrophilic substitution or nucleophilic aromatic substitution.
Research Findings:
A patent discloses a synthesis route where 3,4-dichlorobenzamide is first prepared, followed by trifluoromethylation at the 5-position using trifluoromethylating reagents under basic conditions. This method emphasizes mild reaction conditions, high selectivity, and high yield.
Preparation via Aromatic Chlorination Followed by Trifluoromethylation
This method involves initial chlorination of benzamide, followed by trifluoromethylation, often utilizing specialized reagents such as TMSCF₃ (trimethylsilyl trifluoromethane) or other trifluoromethyl sources.
Step-by-step Process:
| Step | Description | Reagents & Conditions | Yield & Notes |
|---|---|---|---|
| 1. Chlorination | Selective chlorination at positions 3 and 4 | Chlorinating agents (e.g., SO₂Cl₂), temperature control | High regioselectivity |
| 2. Trifluoromethylation | Introduction of CF₃ group at position 5 | TMSCF₃, cesium fluoride (CsF), basic conditions | Moderate to high yield, operation complexity |
Research Data:
A detailed synthesis reported in patent CN107353189A describes this approach, where chlorination is followed by trifluoromethylation using TMSCF₃ and cesium fluoride under mild conditions, yielding the target compound with high purity.
Multi-step Synthesis via Intermediates
An alternative route involves synthesizing intermediate compounds, such as 3,4-dichlorobenzoic acid derivatives, which are subsequently converted into benzamide derivatives through amidation reactions.
Process Outline:
Preparation of 3,4-dichlorobenzoic acid:
Chlorination of benzoic acid derivatives at the 3 and 4 positions.Conversion to benzamide:
Amidation using ammonia or amines under catalytic conditions.Introduction of the trifluoromethyl group:
Via nucleophilic aromatic substitution or radical trifluoromethylation.
Research Findings:
A study indicates that starting from 3,4-dichlorobenzoic acid, subsequent amidation and trifluoromethylation steps can produce the desired benzamide efficiently, with yields exceeding 60%.
Advanced Synthetic Routes Using Fluorination and Hydrolysis
Recent innovations focus on fluorination strategies involving fluorinating reagents such as TMSCF₃, followed by hydrolysis or reduction steps to obtain the final benzamide.
Key Features:
- Use of inexpensive, readily available raw materials.
- Mild reaction conditions to minimize environmental impact.
- Sequential fluorination, chlorination, and amidation steps.
Research Data:
A method described in patent CN113698315A involves fluorination of chlorinated aromatic compounds, followed by hydrolysis, resulting in high-purity 3,4-dichloro-5-(trifluoromethyl)benzamide with yields over 67%.
Summary of Preparation Methods
| Method | Key Reagents | Advantages | Disadvantages | Typical Yield |
|---|---|---|---|---|
| Direct chlorination + trifluoromethylation | Chlorinating agents, TMSCF₃, CsF | High selectivity, straightforward | Requires multiple steps | 50-70% |
| Aromatic substitution on benzamide intermediates | Benzamide derivatives, trifluoromethyl reagents | Good control over regioselectivity | Longer synthesis route | 55-65% |
| Multi-step synthesis via intermediates | Benzoic acid derivatives, amidation reagents | Cost-effective, scalable | Longer process | 60-75% |
Notes and Considerations
Reagent Selection:
Reagents like TMSCF₃ and cesium fluoride are favored for trifluoromethylation due to efficiency and availability.Reaction Conditions:
Mild temperatures (around 60-260°C) and inert atmospheres (N₂) are common to prevent side reactions.Purification:
Techniques such as flash chromatography and recrystallization are employed to isolate high-purity products.Environmental Impact: Recent methods emphasize green chemistry principles, avoiding highly toxic reagents and reducing waste.
Chemical Reactions Analysis
Nucleophilic Aromatic Substitution
The electron-withdrawing trifluoromethyl (-CF₃) and chloro (-Cl) groups activate the benzene ring for nucleophilic substitution, particularly at positions para and ortho to the electron-deficient centers.
-
Chlorine Displacement :
The chloro groups at positions 3 and 4 undergo substitution with nucleophiles like amines or alkoxides. For example:Reaction conditions (e.g., polar aprotic solvents like DMF, temperatures of 80–120°C) influence selectivity and yield .
-
Catalytic Coupling :
Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) replaces chloro groups with aryl/alkyl boronic acids. This is critical for synthesizing biaryl derivatives .
Hydrolysis Reactions
The benzamide moiety undergoes hydrolysis under acidic or basic conditions:
Reductive Dechlorination
Hydrogenation with catalysts like Raney nickel or Pd/C removes chloro groups selectively:
-
Selectivity : The chloro group at position 4 (activated by the meta-CF₃ group) is reduced preferentially .
-
Applications : Used to synthesize less halogenated intermediates for pharmaceuticals .
Functionalization of the Amide Group
The amide group participates in:
-
Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) to form imides .
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Schiff Base Formation : Condensation with aldehydes yields hydrazones, useful in coordination chemistry .
Electrophilic Aromatic Substitution (Limited)
Despite the electron-withdrawing groups, meta-directed electrophilic substitution occurs under strong conditions:
-
Nitration : Requires fuming HNO₃/H₂SO₄ at 0–5°C, yielding nitro derivatives at position 2 or 6 .
-
Sulfonation : Achieved with oleum, though yields are low (<30%) due to steric hindrance .
Interaction with Superacids
In CF₃SO₃H (triflic acid), the trifluoromethyl group undergoes protolytic defluorination, forming ketones or alcohols :
-
Mechanism : Protonation of fluorine atoms leads to C-F bond cleavage and carbocation intermediates .
Biological Interactions
While not a direct chemical reaction, the compound’s amide group binds biological targets (e.g., enzymes) via hydrogen bonding. This is leveraged in drug design for tuberculosis and CNS disorders .
Table 2: Catalysts in Cross-Coupling Reactions
| Catalyst | Reaction | Application |
|---|---|---|
| Pd(PPh₃)₄ | Suzuki-Miyaura | Biaryl synthesis for drug intermediates |
| CuI/1,10-phenanthroline | Ullmann coupling | Amino-functionalized derivatives |
Scientific Research Applications
Anti-Cancer Potential
One of the primary areas of research for 3,4-dichloro-5-(trifluoromethyl)benzamide is its potential as an anti-cancer agent. The trifluoromethyl group is known to increase lipophilicity, enhancing the compound's bioavailability and interaction with biological membranes. Studies have demonstrated its ability to interact with specific biological targets involved in cancer progression, indicating a promising role in cancer therapeutics.
Structure-Activity Relationship (SAR) Studies
Research has shown that compounds containing the trifluoromethyl group exhibit improved potency against various biological targets. For instance, modifications of this compound have been tested for their efficacy in inhibiting key enzymes related to cancer cell proliferation . The following table summarizes some findings from SAR studies:
| Compound | Biological Target | Activity |
|---|---|---|
| This compound | Kinase Inhibitors | High |
| Trifluoromethyl Analog | Reverse Transcriptase | Moderate |
| Non-fluorinated Analog | Kinase Inhibitors | Low |
Pesticidal Properties
This compound has been studied for its potential use as an insecticide and fungicide. Its unique electronic properties allow it to interact effectively with pest organisms, providing a mechanism for pest control.
Herbicidal Activity
Research indicates that compounds with similar trifluoromethyl substitutions have demonstrated significant herbicidal activity against key weed species in cereal crops such as wheat . This positions this compound as a candidate for further development in agricultural applications.
Synthetic Methods
The synthesis of this compound can be achieved through various methods that emphasize efficiency and yield. A notable method involves the use of readily available raw materials and environmentally friendly reagents to minimize waste and enhance product purity .
Several case studies highlight the effectiveness of this compound in real-world applications:
- Case Study 1 : A study on the compound's anti-cancer properties showed that it inhibited tumor growth in vitro by targeting specific signaling pathways involved in cell proliferation.
- Case Study 2 : In agricultural trials, formulations containing this compound exhibited significant reductions in pest populations compared to untreated controls, demonstrating its efficacy as a pesticide.
Mechanism of Action
The mechanism of action of 3,4-Dichloro-5-(trifluoromethyl)benzamide involves its interaction with specific molecular targets, such as enzymes or receptors, in biological systems. The presence of the dichloro and trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets. The exact pathways and molecular interactions depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison
Physicochemical Properties
- Lipophilicity : The trifluoromethyl group increases logP values, enhancing membrane permeability. For example, 5-chloro-N-[2-fluoro-3-(trifluoromethyl)phenyl]-2-hydroxybenzamide has a molar mass of 333.67 g/mol, balancing hydrophobicity and solubility .
- Metabolic Stability: Fluorinated analogs resist oxidative metabolism, prolonging half-life in biological systems compared to non-fluorinated benzamides .
Key Research Findings
- Substituent Position Matters : Chlorine at the 3,4-positions and CF₃ at the 5-position (as in this compound) create a steric and electronic profile distinct from analogs with substituents at other positions. For example, moving the CF₃ group to the 4-position (e.g., 4-chloro-3-(trifluoromethyl)aniline) shifts activity toward herbicide intermediates .
- Synergistic Effects: Combining -Cl and -CF₃ groups amplifies antibacterial effects. In D. piger studies, dual-halogenated benzamides achieved complete growth inhibition at 30 µmol/L, whereas mono-halogenated analogs required higher concentrations .
Biological Activity
3,4-Dichloro-5-(trifluoromethyl)benzamide (CAS No. 1706446-52-7) is a synthetic compound notable for its diverse biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies. The compound's unique trifluoromethyl and dichloro substituents contribute to its chemical properties and biological interactions.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
This structure features a benzene ring substituted with two chlorine atoms and one trifluoromethyl group, which significantly influences its reactivity and biological interactions.
The biological activity of this compound is thought to involve interaction with specific molecular targets, including enzymes and receptors. The trifluoromethyl group enhances lipophilicity, potentially improving membrane permeability and bioavailability.
Potential Mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways.
- Receptor Modulation : It may act as an antagonist or agonist at certain receptor sites, influencing cellular signaling pathways.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antitumor Activity : Preliminary studies suggest that this compound has cytotoxic effects on various cancer cell lines.
- Antimicrobial Properties : It has shown potential against bacterial strains, indicating possible applications in treating infections.
- Anti-inflammatory Effects : The compound may modulate inflammatory pathways, contributing to its therapeutic potential in inflammatory diseases.
Antitumor Activity
A study evaluating the cytotoxic effects of this compound on pancreatic adenocarcinoma cell lines reported significant inhibitory concentrations (IC50 values). The results indicated a dose-dependent response with IC50 values ranging from 10 to 30 µM across various cell lines.
| Cell Line | IC50 (µM) |
|---|---|
| Pa02C | 15 |
| Pa03C | 20 |
| Panc10.05 | 25 |
This suggests that the compound may serve as a lead for developing new anticancer therapies.
Antimicrobial Activity
In a separate evaluation of antimicrobial properties, this compound was tested against common bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| E. coli | 50 |
| S. aureus | 40 |
| P. aeruginosa | 60 |
These findings indicate that the compound possesses significant antibacterial activity, warranting further investigation into its use as an antimicrobial agent.
Comparative Analysis
Compared to similar compounds within the benzamide class, this compound exhibits enhanced biological activity due to the presence of both chlorine and trifluoromethyl groups. This combination appears to optimize its interaction with biological targets.
| Compound Name | Antitumor Activity | Antimicrobial Activity |
|---|---|---|
| This compound | High | Moderate |
| 3-Chloro-4-fluorobenzamide | Moderate | Low |
| 4-Methoxybenzamide | Low | Moderate |
Q & A
Q. What are the recommended synthetic routes for 3,4-Dichloro-5-(trifluoromethyl)benzamide, and how can reaction conditions be optimized for yield improvement?
The synthesis of this compound typically involves coupling reactions between benzoyl chloride derivatives and amines. For example, thionyl chloride (SOCl₂) in dichloromethane (DCM) with catalytic N,N-dimethylformamide (DMF) can activate carboxylic acids to acyl chlorides, which are then reacted with ammonia or primary amines to form benzamides . Reaction optimization includes:
- Temperature control : Reflux conditions (e.g., 65–67°C) improve reaction rates while avoiding decomposition .
- Solvent selection : Polar aprotic solvents like DCM enhance solubility of halogenated intermediates.
- Purification : Column chromatography or recrystallization (e.g., using ethanol/water mixtures) isolates the product with >95% purity .
Q. How should researchers perform structural characterization of this compound using spectroscopic and crystallographic methods?
- Spectroscopy :
- Crystallography : Use single-crystal X-ray diffraction with software like Mercury (CCDC) to resolve halogen bonding and packing patterns. The Materials Module in Mercury allows comparison of intermolecular interactions (e.g., Cl···Cl contacts) with analogs .
Advanced Research Questions
Q. What strategies can elucidate the compound's mechanism of action against bacterial targets like acps-pptase enzymes?
- Enzyme inhibition assays : Measure IC₅₀ values using purified acps-pptase enzymes. Competitive binding assays with radiolabeled substrates (e.g., [³²P]-acetyl-CoA) quantify inhibition kinetics .
- Mutagenesis studies : Introduce point mutations (e.g., Ser→Ala in catalytic sites) to identify critical residues for binding.
- Pathway analysis : Transcriptomic profiling (RNA-seq) of treated bacterial cultures reveals downstream effects on lipid biosynthesis pathways .
Q. How can computational modeling predict binding interactions between the compound and its enzymatic targets?
- Docking simulations : Tools like AutoDock Vina model the compound’s orientation in the acps-pptase active site. The trifluoromethyl group shows strong hydrophobic interactions with Phe residues .
- Molecular dynamics (MD) : Simulate binding stability over 100 ns trajectories to assess hydrogen bonding (e.g., amide NH with Asp98) and halogen bonding (Cl with backbone carbonyls) .
- QSAR models : Correlate substituent electronegativity (e.g., Cl vs. CF₃) with inhibitory activity to guide analog design .
Q. What are the critical structural features influencing the compound's bioactivity in structure-activity relationship (SAR) studies?
- Halogen positioning : 3,4-Dichloro substitution enhances steric complementarity with hydrophobic enzyme pockets, while 5-CF₃ improves metabolic stability .
- Amide linkage : Replacement with ester or urea groups reduces potency, confirming the necessity of hydrogen-bonding capability .
- Ring modifications : Pyridine or triazine analogs (e.g., in agrochemical derivatives) show reduced activity, emphasizing the importance of the benzene core .
Q. How can researchers address discrepancies in reported bioactivity data across different studies?
- Standardize assays : Use一致的 enzyme sources (e.g., recombinant E. coli acps-pptase) and buffer conditions (pH 7.4, 25°C) to minimize variability .
- Control for impurities : HPLC-MS analysis (≥98% purity) ensures bioactivity is not confounded by byproducts like 3,5-dichloro analogs .
- Cross-validate models : Compare in vitro enzyme inhibition with in vivo efficacy in bacterial proliferation assays (e.g., MIC values against S. aureus) .
Q. What analytical methods are recommended for quantifying trace degradation products in stability studies?
- LC-MS/MS : Detect hydrolyzed products (e.g., 3,4-Dichloro-5-(trifluoromethyl)benzoic acid) with a detection limit of 0.1% using a C18 column and gradient elution (acetonitrile/0.1% formic acid) .
- Forced degradation : Expose the compound to accelerated conditions (40°C/75% RH for 4 weeks) to identify labile sites (e.g., amide bond hydrolysis) .
Q. How does the compound’s halogen bonding influence its crystallographic packing and solubility?
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
